

Discontinuation of CI-966 Hydrochloride Clinical Trials: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CI-966 hydrochloride

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Abstract

CI-966 hydrochloride, a potent and selective GABA transporter 1 (GAT-1) inhibitor, was a promising candidate for the treatment of epilepsy and anxiety. However, its clinical development was abruptly halted during Phase I trials. This technical guide provides a comprehensive overview of the discontinuation of **CI-966 hydrochloride** clinical trials, detailing the available data, experimental protocols, and the underlying mechanism of action that likely contributed to its adverse effects. The document synthesizes information from publicly available sources to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

Introduction

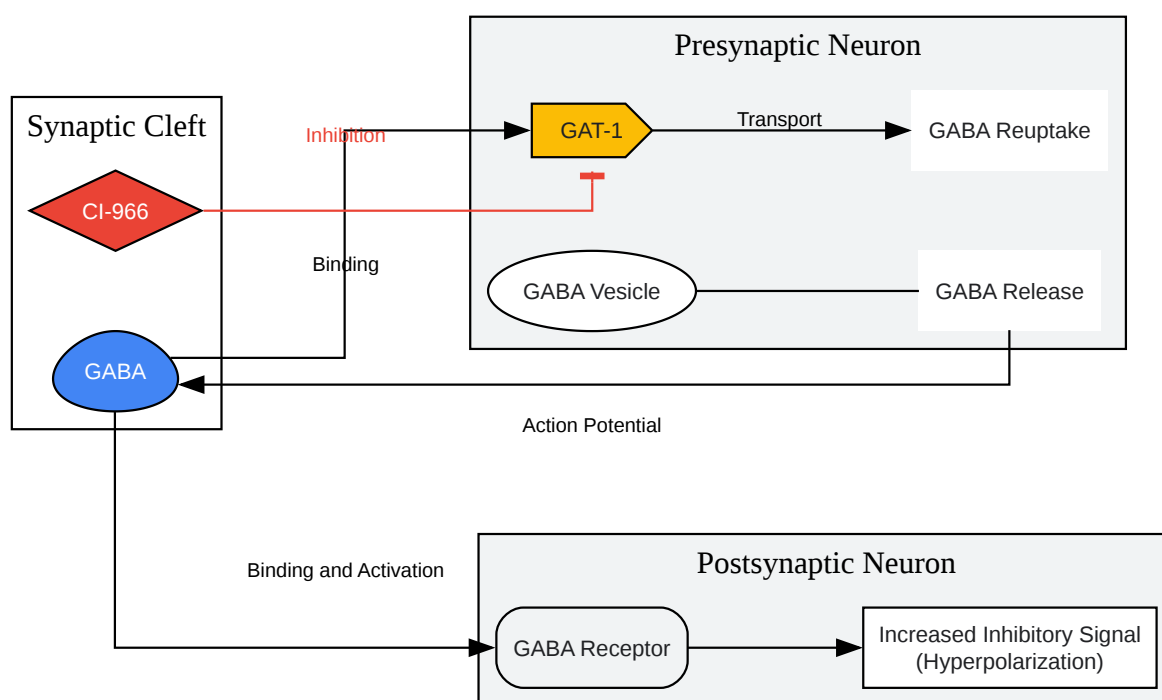
CI-966 hydrochloride is a central nervous system depressant that acts as a highly potent and selective inhibitor of the GABA transporter 1 (GAT-1), with an IC₅₀ of 0.26 μ M.^[1] By blocking GAT-1, CI-966 was designed to increase the extracellular concentration of the inhibitory neurotransmitter γ -aminobutyric acid (GABA), thereby enhancing GABAergic neurotransmission. This mechanism of action showed potential for therapeutic efficacy in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.^[1] Despite promising preclinical data, the clinical development of CI-966 was terminated due to the emergence of severe adverse effects in a Phase I human clinical trial.^[1] This paper will delve

into the specifics of the trial, the nature of the adverse events, and the pharmacological profile of CI-966.

Mechanism of Action: GAT-1 Inhibition

The primary mechanism of action of CI-966 is the selective inhibition of the GABA transporter 1 (GAT-1). GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3] This reuptake process is crucial for terminating GABAergic signaling and maintaining the precise temporal and spatial control of inhibitory neurotransmission.

By inhibiting GAT-1, CI-966 effectively increases the concentration and prolongs the presence of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A and GABA-B receptors, resulting in a generalized increase in inhibitory tone in the central nervous system.



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Figure 1: Signaling pathway of CI-966 action.

Clinical Trial Discontinuation

The clinical development of **CI-966 hydrochloride** was terminated during a Phase I human trial designed to assess its safety, tolerability, and pharmacokinetics. The trial was conducted in healthy volunteers.

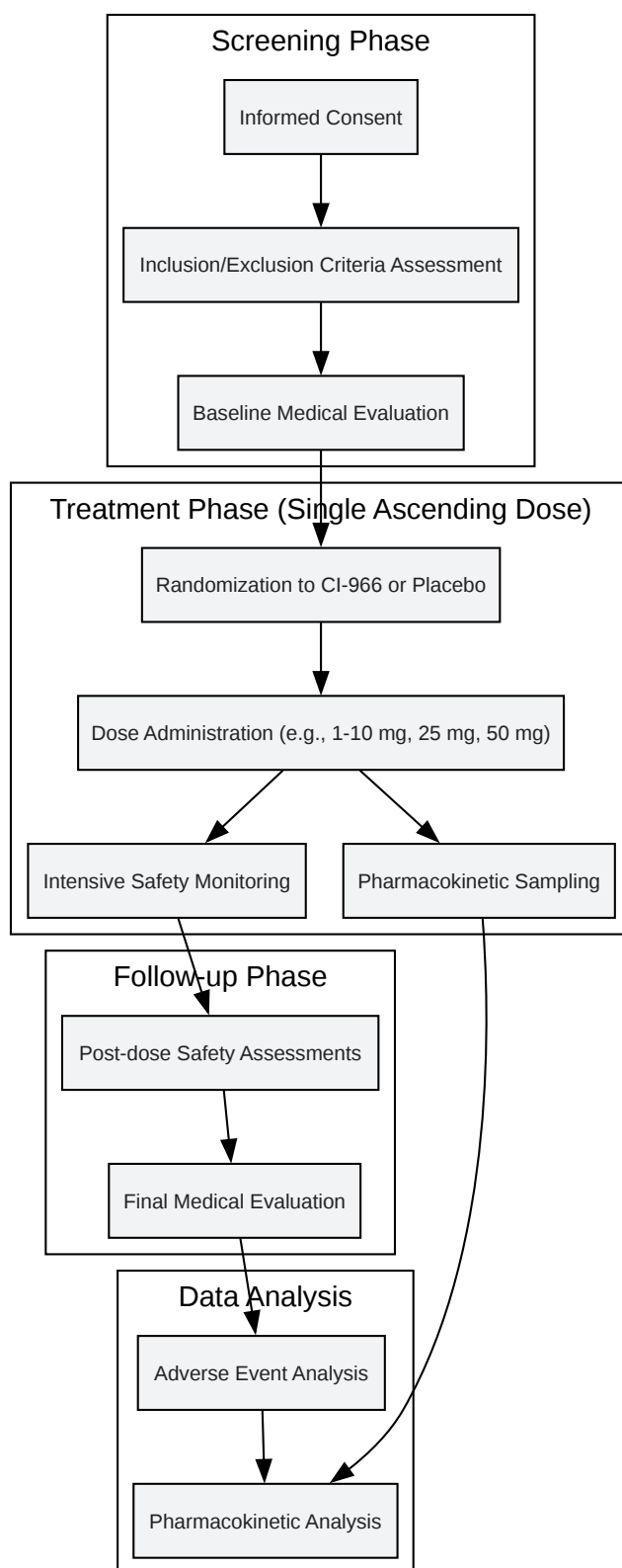
Study Design and Dosing

While the full, detailed protocol of the Phase I trial for CI-966 is not publicly available, a generalized protocol for a first-in-human, dose-escalation study for a potential anticonvulsant can be inferred.

Experimental Protocol: Phase I, Single Ascending Dose Study (Inferred)

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of **CI-966 hydrochloride** in healthy adult subjects.
- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design.
- Participant Population: Healthy male and/or female volunteers, typically between the ages of 18 and 55.
- Inclusion Criteria (General):
 - Good general health as determined by medical history, physical examination, and clinical laboratory tests.
 - Body Mass Index (BMI) within a normal range.
 - No history of clinically significant neurological, psychiatric, cardiovascular, renal, hepatic, or gastrointestinal diseases.
- Exclusion Criteria (General):
 - History of seizures or epilepsy.

- Use of any prescription or over-the-counter medications that could interfere with the study drug.
- History of alcohol or drug abuse.
- Dosing Regimen: Subjects would be assigned to sequential cohorts, with each cohort receiving a progressively higher single dose of **CI-966 hydrochloride** or a placebo. The doses administered in the actual trial were 1 to 10 mg, 25 mg, and 50 mg.[\[1\]](#)
- Safety and Tolerability Assessments:
 - Continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature).
 - Electrocardiogram (ECG) monitoring.
 - Adverse event monitoring and reporting.
 - Clinical laboratory tests (hematology, clinical chemistry, urinalysis).
 - Neurological and psychiatric assessments.
- Pharmacokinetic Assessments:
 - Serial blood sampling at predefined time points to determine the plasma concentration of CI-966 and its metabolites.
 - Calculation of pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life.



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Figure 2: Generalized workflow of the Phase I clinical trial.

Adverse Events and Reason for Discontinuation

The discontinuation of the CI-966 clinical trials was a direct result of the severe adverse events observed at higher doses. While lower doses were well-tolerated, the 25 mg and 50 mg doses produced significant and alarming neurological and psychiatric symptoms.

Table 1: Summary of Adverse Events in the CI-966 Phase I Trial^[1]

Dose Level	Tolerability	Observed Adverse Events
1 - 10 mg	Well-tolerated	No significant adverse events reported.
25 mg	Poorly tolerated	Memory deficits.
50 mg	Not tolerated	A variety of severe neurological and psychiatric symptoms, including: severe adverse CNS symptoms such as memory deficits, myoclonus, and tremors; unresponsiveness; and subsequent severe psychological disturbances. The psychotomimetic effects were described as being similar to those of schizophrenia and mania.

The severity and nature of these adverse events, particularly the psychotic reactions at the 50 mg dose, led to the immediate termination of the clinical development program for **CI-966 hydrochloride**.

Preclinical Data

Prior to the human trials, CI-966 demonstrated a promising profile in preclinical animal models, exhibiting anticonvulsant properties.

Table 2: Summary of Preclinical Pharmacokinetic Data for CI-966[2]

Species	Dose	Route of Administration	tmax (hr)	Elimination t1/2 (hr)	Absolute Oral Bioavailability (%)	Major Elimination Pathway
Dog	1.39 mg/kg	Oral	0.7	1.2	100	Fecal (89%)
Rat	5 mg/kg	Oral	4.0	4.5	100	Biliary (75%)

Discussion and Conclusion

The discontinuation of the **CI-966 hydrochloride** clinical trials serves as a critical case study in drug development, highlighting the potential for unforeseen and severe adverse effects in humans despite promising preclinical data. The dose-dependent emergence of severe neurological and psychiatric symptoms underscores the delicate balance of the GABAergic system and the potential risks associated with its systemic modulation.

While the intended mechanism of action—GAT-1 inhibition—was achieved, the resulting profound increase in GABAergic tone at higher doses likely led to a global and non-physiological suppression of neuronal activity, manifesting as the observed adverse events. This outcome emphasizes the importance of careful dose-escalation strategies and the need for sensitive biomarkers to monitor target engagement and central nervous system effects in early-phase clinical trials of novel neuroactive compounds.

For researchers and drug developers, the story of CI-966 provides valuable lessons in the complexities of translating preclinical findings to human subjects and the paramount importance of safety in the pursuit of novel therapeutics.

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- To cite this document: BenchChem. [Discontinuation of CI-966 Hydrochloride Clinical Trials: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668964#discontinuation-of-ci-966-hydrochloride-clinical-trials]

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